4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile

説明

Nomenclature and Structural Classification

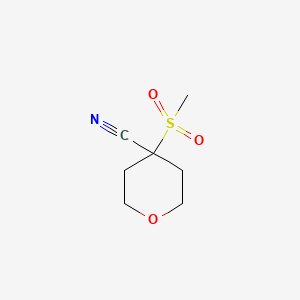

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The compound's IUPAC name is alternatively expressed as 4-methylsulfonyloxane-4-carbonitrile, reflecting the more modern oxane nomenclature for tetrahydropyran rings. The structural classification places this molecule within the broader category of substituted pyrans, specifically as a 1,4-disubstituted tetrahydropyran derivative.

The molecular formula C₇H₁₁NO₃S encompasses eleven hydrogen atoms, seven carbon atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 189.23 grams per mole. The compound's structural complexity index reflects its quaternary carbon center and the presence of multiple heteroatoms distributed throughout the molecular framework. The tetrahydropyran ring adopts a chair conformation typical of six-membered saturated heterocycles, with the bulky substituents at the 4-position influencing the overall molecular geometry.

Table 1: Molecular Composition and Classification Parameters

The SMILES notation N#CC1(CCOCC1)S(=O)(=O)C provides a linear representation of the molecular structure, clearly indicating the connectivity pattern and the positioning of functional groups. This notation reveals the quaternary carbon center (C1) bearing both the nitrile group (C#N) and the methylsulfonyl group (S(=O)(=O)C), while being incorporated into the six-membered oxane ring system.

Historical Context and Discovery

The development of this compound emerged from ongoing research into functionalized heterocyclic compounds, particularly those incorporating tetrahydropyran frameworks with multiple substituents. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in the available chemical literature, its development likely followed the broader trajectory of heterocyclic chemistry advancement during the late twentieth and early twenty-first centuries.

The compound's appearance in chemical supplier catalogs and research databases indicates its recognition as a valuable synthetic intermediate, particularly for pharmaceutical and medicinal chemistry applications. The systematic study of tetrahydropyran derivatives has been an active area of organic chemistry research, driven by the prevalence of these structural motifs in natural products and their utility as building blocks for complex molecule synthesis. The specific combination of methylsulfonyl and nitrile functionalities at the 4-position represents a relatively specialized structural modification that enhances the compound's potential for further chemical transformations.

Research into similar tetrahydropyran derivatives has revealed their importance in drug discovery programs, where the oxygen-containing six-membered rings serve as pharmacophores or as structural elements that modulate molecular properties such as solubility, stability, and biological activity. The methylsulfonyl group, in particular, has gained recognition as a bioisostere for other functional groups and as a metabolically stable alternative to certain chemical motifs in pharmaceutical development.

Registration and Identification Parameters

The comprehensive identification and registration of this compound across multiple chemical databases ensures its accessibility to researchers and facilitates accurate chemical communication within the scientific community. These identification parameters serve as unique fingerprints that enable precise compound identification and prevent confusion with structurally related molecules.

特性

IUPAC Name |

4-methylsulfonyloxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3S/c1-12(9,10)7(6-8)2-4-11-5-3-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMPDDVLWUSFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCOCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material and General Strategy

The synthesis of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile generally begins from tetrahydropyran-4-carboxylic acid or its derivatives. The key synthetic steps involve:

- Halogenation of tetrahydropyran-4-carboxylic acid or related intermediates to introduce reactive halogen substituents.

- Conversion of halogenated intermediates to nitrile derivatives.

- Introduction of the methylsulfonyl group via oxidation or sulfonylation reactions.

This approach is supported by patent literature detailing halogenation and amidation steps for tetrahydropyran derivatives, which can be adapted for the preparation of nitrile and sulfonyl functionalities.

Halogenation and Amidation Steps

According to a patented process (US20080306287A1), the preparation involves two critical steps:

Halogenation Step : The tetrahydropyran-4-carboxylic acid is reacted with halogenating agents such as thionyl chloride, oxalyl chloride, or sulfuryl chloride. These reagents convert the acid to the corresponding halogenated intermediate (e.g., acid chloride), which is more reactive for subsequent transformations.

Amidation / Nitrile Formation Step : The halogenated intermediate is then treated with nucleophiles or amines to form amide or nitrile derivatives. Hydrolysis and substitution reactions under acidic or basic conditions yield the desired nitrile-substituted tetrahydropyran.

Table 1 summarizes typical halogenating agents and reaction conditions:

| Halogenating Agent | Preferred Molar Ratio (to Acid) | Temperature Range (°C) | Notes |

|---|---|---|---|

| Thionyl chloride (SOCl2) | 1.0 - 5.0 | 30 - 130 | Most preferred for halogenation |

| Oxalyl chloride (COCl)2 | 1.0 - 5.0 | 30 - 130 | Alternative to SOCl2 |

| Sulfuryl chloride (SO2Cl2) | 1.0 - 10 | 20 - 150 | Less commonly used |

The halogenated intermediate is purified by standard methods such as extraction, filtration, and recrystallization.

Introduction of the Methylsulfonyl Group

The methylsulfonyl (–SO2CH3) substituent can be introduced via oxidation of methylthio (–SCH3) groups or direct sulfonylation reactions. In some synthetic routes, intermediates bearing methylthio groups are oxidized using oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid) to yield methylsulfonyl derivatives.

An example from domino reaction studies shows the synthesis of 4-(methylthio)-substituted tetrahydropyran derivatives, which can be further oxidized to methylsulfonyl analogs. The reaction conditions for oxidation are mild and allow selective transformation without affecting other sensitive groups.

Domino Reaction Approach for Pyran Carbonitriles

Recent research has demonstrated a base-promoted domino reaction method for synthesizing substituted tetrahydropyran carbonitriles, which can be adapted for 4-(methylsulfonyl) derivatives:

Starting from α-aroylketene dithioacetals and malononitrile, in the presence of bases like potassium hydroxide, the reaction proceeds via addition–elimination, intramolecular cyclization, and ring transformations to afford 2H-pyran-3-carbonitrile derivatives.

The methylthio substituent is introduced in situ and can be oxidized post-synthesis to the methylsulfonyl group.

Table 2 illustrates reaction optimization for related pyran carbonitrile synthesis:

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Piperidine | EtOH | Reflux | 12 | 15-20 | Low yield, mixed products |

| 2 | NaH | THF | Room temp | 12 | 30 | Improved selectivity |

| 3 | NaNH2 | DMF | Room temp | 12 | 34 | Moderate yield |

| 4 | KOH | DMF | 100 | 2 | 88 | Excellent yield and selectivity |

This method offers a one-pot synthesis with fewer steps and higher efficiency compared to classical multi-step routes.

Purification and Isolation

After synthesis, the target compound is typically isolated by:

- Neutralization of reaction mixtures.

- Extraction using organic solvents.

- Filtration and concentration under reduced pressure.

- Purification by recrystallization or column chromatography.

These steps ensure high purity suitable for further application or study.

Summary Table of Preparation Methods

化学反応の分析

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction yields amine derivatives.

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

- Antimicrobial Properties : Various studies have indicated that derivatives of tetrahydro-2H-pyran compounds, including 4-(methylsulfonyl) derivatives, possess significant antimicrobial activity against various pathogens. For instance, certain 4H-pyran derivatives have shown effectiveness against Mycobacterium bovis and other Gram-positive bacteria .

- Antitumor Activity : Research has demonstrated that some 4H-pyran derivatives can inhibit the proliferation of cancer cells. For example, specific derivatives have been identified as effective against HCT-116 colorectal cancer cells by inducing apoptosis through the activation of caspase pathways .

- Antioxidant Effects : The antioxidant potential of these compounds has been evaluated through DPPH scavenging assays, indicating that they can effectively neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Synthetic Methodologies

The synthesis of 4-(methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through various methods:

- One-Pot Reactions : A notable approach involves a one-pot synthesis from malononitrile, aldehydes, and active methylene compounds using N-methylmorpholine as a catalyst. This method is advantageous due to its simplicity and high yield .

- Cascade Reactions : Another method includes cascade reactions that lead to the formation of substituted tetrahydro-2H-pyrans with enhanced yields when conducted under specific conditions (e.g., using ethanol as a solvent) .

Case Studies

Several case studies illustrate the applications of this compound in drug development and material science:

- Anticancer Drug Development : A study focused on synthesizing new 4H-pyran derivatives showed promising results in inhibiting CDK2 kinase activity, which is pivotal in cell cycle regulation. The most effective compounds demonstrated low IC50 values, indicating their potential as anticancer agents .

- Antimicrobial Agents : A series of experiments evaluated the antibacterial efficacy of various 4H-pyran derivatives against resistant bacterial strains. Compounds were tested for their minimum inhibitory concentrations (MIC), with several derivatives outperforming traditional antibiotics like ampicillin .

- Material Science Applications : The use of 4H-pyran compounds as photoactive materials has been explored, particularly in organic photovoltaic devices. Their unique structural properties allow for enhanced light absorption and energy conversion efficiencies .

作用機序

The mechanism of action of 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in its applications. The exact molecular targets and pathways depend on the specific context in which the compound is used .

類似化合物との比較

Table 1: Structural Comparison of Tetrahydro-2H-Pyran-4-Carbonitrile Derivatives

Pharmacological Activity

- Anticancer Agents : JSH-150, a derivative with a thiazole-pyridinyl substituent, demonstrates selective inhibition of CDK9 kinase (IC₅₀ = 3.2 nM), showing promise in treating hematologic malignancies .

- Antimicrobial Derivatives: Substituted 4H-pyran-3-carbonitriles, such as 2-amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, exhibit antimicrobial and antioxidant activities .

生物活性

4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H13N1O2S1 |

| Molecular Weight | 189.26 g/mol |

| InChI Key | Not available |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 to 93.7 µg/mL . This suggests its potential as an alternative antimicrobial agent, especially in combating multi-drug resistant bacteria.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. Mechanistic studies suggest that it may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX), leading to a reduction in pro-inflammatory cytokines . For instance, in lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced inflammation markers, highlighting its therapeutic potential for inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. One notable study reported an IC50 value of less than 5 µg/mL against specific cancer cell lines, indicating potent antiproliferative effects . The mechanisms underlying its anticancer activity appear to involve the induction of apoptosis and inhibition of cell cycle progression.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of this compound against standard antibiotics, it was found to exhibit comparable effectiveness to conventional antibiotics. This suggests that it could serve as a viable alternative in clinical settings where antibiotic resistance is a concern.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. The study revealed that the compound significantly reduced pro-inflammatory cytokine production in LPS-stimulated macrophages, emphasizing its potential role as a therapeutic agent for treating inflammatory conditions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Regulation : It appears to affect cell cycle checkpoints, leading to reduced proliferation in cancer cells.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-(Methylsulfonyl)tetrahydro-2H-pyran-4-carbonitrile with high yield and purity?

- Methodological Answer : Synthesis typically involves multi-step routes, including cyclization and sulfonylation. For example, analogous tetrahydro-2H-pyran-4-carbonitrile derivatives (e.g., JSH-150) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key steps:

- Cyclization : Use of tetrahydropyran precursors under acidic or basic conditions.

- Sulfonylation : Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for high purity.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- X-ray Crystallography : Resolves 3D conformation and confirms substituent positioning (e.g., boat vs. chair conformation in pyran rings) .

- NMR Spectroscopy : - and -NMR identify methylsulfonyl protons (~δ 3.0 ppm for CH) and nitrile carbons (~δ 120 ppm) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors (decomposition releases carbon oxides and nitrogen oxides) .

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles (splash risk) .

- Storage : Tightly sealed containers in cool, dry, ventilated areas away from oxidizers (risk of hazardous reactions) .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity and selectivity in medicinal chemistry applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The -SOCH group enhances electrophilicity at the pyran ring, facilitating nucleophilic substitutions (e.g., aminations for kinase inhibitor development) .

- Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors, critical for target binding (e.g., CDK9 inhibition via interaction with catalytic lysine residues) .

- Comparative SAR Studies : Replace methylsulfonyl with acetyl or nitro groups to assess potency changes in kinase assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .

- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to confirm CDK9 specificity over other CDKs .

- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC values .

Q. How can computational modeling optimize the design of derivatives for enhanced pharmacokinetic properties?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes in CDK9’s ATP-binding pocket .

- ADME Prediction : SwissADME or pkCSM to estimate solubility (LogP <3), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- QSAR Models : Train models on datasets of pyran derivatives to correlate substituent electronegativity with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。